DL-Methionine beta-naphthylamide hydrochloride
CAS No.: 97405-58-8
Cat. No.: VC21543248
Molecular Formula: C15H19ClN2OS
Molecular Weight: 310.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 97405-58-8 |
---|---|
Molecular Formula | C15H19ClN2OS |
Molecular Weight | 310.8 g/mol |
IUPAC Name | 2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide;hydrochloride |
Standard InChI | InChI=1S/C15H18N2OS.ClH/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13;/h2-7,10,14H,8-9,16H2,1H3,(H,17,18);1H |
Standard InChI Key | IYGBYYCUSXBVCW-UHFFFAOYSA-N |
SMILES | CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Canonical SMILES | CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Chemical Identity and Structure
DL-Methionine beta-naphthylamide hydrochloride (CAS 97405-58-8) is a methionine derivative formed by the amide linkage between DL-methionine and 2-naphthylamine, converted to the hydrochloride salt. This compound consists of a DL-methionine moiety linked to a beta-naphthylamide group through an amide bond, with the addition of hydrochloride to enhance stability and solubility .
Molecular Properties and Identifiers
The compound possesses well-defined chemical parameters that facilitate its identification and characterization in research settings:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉ClN₂OS |
Molecular Weight | 310.8 g/mol |
IUPAC Name | 2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide;hydrochloride |
InChI | InChI=1S/C15H18N2OS.ClH/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13;/h2-7,10,14H,8-9,16H2,1H3,(H,17,18);1H |
InChIKey | IYGBYYCUSXBVCW-UHFFFAOYSA-N |
SMILES | CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Boiling Point | 544.4°C at 760 mmHg (Predicted) |
Refractive Index | n20D ~1.67 (Predicted) |
pKa/pKb | pKa: 13.93, pKb: 7.19 (Predicted) |
Table 1: Key physical and chemical properties of DL-Methionine beta-naphthylamide hydrochloride
Structural Comparison with Related Compounds
The compound exists within a family of related methionine derivatives, each with distinct properties:
Compound | Molecular Formula | Molecular Weight | Form | Stereochemistry |
---|---|---|---|---|
DL-Methionine beta-naphthylamide HCl | C₁₅H₁₉ClN₂OS | 310.8 g/mol | Hydrochloride salt | Racemic mixture |
L-Methionine beta-naphthylamide | C₁₅H₁₈N₂OS | 274.4 g/mol | Free base | L-isomer only |
DL-Methionine | C₅H₁₁NO₂S | 149.21 g/mol | Free amino acid | Racemic mixture |
DL-Methionine hydrochloride | C₅H₁₂ClNO₂S | 185.67 g/mol | Hydrochloride salt | Racemic mixture |
Table 2: Comparison of DL-Methionine beta-naphthylamide hydrochloride with related compounds
Synthesis and Preparation Methods
The synthesis of DL-Methionine beta-naphthylamide hydrochloride typically follows a multi-step process involving the preparation of DL-methionine followed by conjugation with beta-naphthylamine and conversion to the hydrochloride salt.
Synthetic Routes
The preparation involves the reaction of DL-methionine with beta-naphthylamine in the presence of hydrochloric acid. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the desired product .
An alternative method described in the literature involves starting with a carbobenzoxy (Cbz) protected methionine derivative. To prevent demethylation by benzyl bromide during the reaction, diethyl sulfide (30%) is added to the hydrogen bromide solution in glacial acetic acid. The decarbobenzoxylating solution is added to the Cbz derivative and allowed to react for 1 hour. Ethyl ether is then added to stop the reaction and precipitate the product as an oil, which can be further processed to yield the final compound .
Base Component Synthesis
The synthesis of the base component, DL-methionine, follows a well-established procedure described in patents, involving:
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Condensation of a halide derivative of beta-hydroxyethyl methyl sulphide with an alkali metal derivative of a lower alkyl ester of alpha-cyano acetic acid
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Conversion to alpha-cyano-gamma-methylthiolbutyric acid hydrazide
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Transformation to alpha-cyano-gamma-methylthiolbutyric acid azide
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Formation of a substituted urethane via the Curtius reaction
The preferred hydrolysis conditions involve a mixture of concentrated hydrochloric acid, formic acid, and water in equal parts, with refluxing at temperature for 4-8 hours. Longer refluxing periods can lead to degradation and lower yields of the amino acid .
Biochemical Applications and Properties
DL-Methionine beta-naphthylamide hydrochloride has proven valuable in numerous biochemical applications, particularly in enzyme studies and metabolic research.
Enzyme Interaction Studies
The compound serves as an important substrate for aminopeptidase activity studies. Research on rat kidney aminopeptidase has demonstrated that DL-methionine substrates show abundant staining in the distal convoluted tubules compared to other amino acid derivatives like L-leucine, L-alanine, glycine, and L-arginine .
For enzymatic assays, the compound is typically used in an incubation mixture containing:
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Substrate solution (various concentrations in DMF)
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Phosphate buffer (0.1 M, pH 6.8)
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Diazo Blue B as a coupling agent
After incubation, the reaction is stopped with trichloroacetic acid, and the resulting colored product can be extracted with ethyl ether for quantitative measurement at 530 nm wavelength .
Biological Activity
As a methionine derivative, the compound demonstrates several significant biological properties:
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Enzyme Substrate Activity: Functions as a specific substrate for aminopeptidases, allowing measurement of enzymatic activity in various tissues and biological samples .
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Metabolic Interactions: Research indicates that modified methionine analogues can affect the activity of methionine adenosyltransferase (MAT), an enzyme critical for methionine metabolism .
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Potential Antioxidant Properties: Like other methionine derivatives, it may possess antioxidant properties that could scavenge free radicals and reduce oxidative stress in biological systems .
Comparative Aminopeptidase Substrate Analysis
Research findings have demonstrated differential tissue staining patterns when using various amino acid naphthylamide substrates, including DL-methionine beta-naphthylamide:
Substrate | Proximal Tubules | Distal Convoluted Tubules | Collecting Tubules |
---|---|---|---|
DL-Methionine β-naphthylamide | Moderate | Most abundant | Slightly positive |
L-Leucine β-naphthylamide | Moderate | Moderate | Negative/trace |
L-Alanine β-naphthylamide | Moderate | Moderate | Negative/trace |
Glycine β-naphthylamide | Moderate | Moderate | Negative/trace |
L-Arginine β-naphthylamide | Moderate | Low | Negative/trace |
N-γ-L-Glutamyl β-naphthylamide | Moderate | Moderate | Slightly positive |
Table 3: Comparative aminopeptidase staining patterns in rat kidney using different naphthylamide substrates
Analytical Applications
The compound's unique properties make it valuable for various analytical applications in biochemical research.
Detection and Measurement Methods
For the quantitative determination of enzymatic activity using DL-Methionine beta-naphthylamide hydrochloride, several analytical approaches have been described:
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Spectrophotometric Analysis: Following enzymatic hydrolysis, the released beta-naphthylamine can be coupled with diazonium salts like Diazo Blue B to form colored compounds measurable at 530 nm .
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Zymography: The compound can be used in polyacrylamide gel electrophoresis followed by incubation in a substrate mixture to visualize bands of enzymatic activity .
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pH-Dependent Activity Profiling: By testing the compound at different pH values (typically 4.0 to 8.0), researchers can determine the optimal pH for specific aminopeptidase activities .
Experimental Protocols
A typical incubation mixture for enzymatic assays includes:
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Substrate solution: 10-20 mg in 1-2 ml dimethylformamide (DMF)
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Phosphate buffer: 0.1 M at pH 6.6-6.8
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Coupling agent: Diazo Blue B
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Enzyme source: Tissue supernatant or purified enzyme preparation
Recent Research Findings
Methionine Transport and Absorption Studies
Recent research has expanded our understanding of methionine derivatives and their biological roles. Studies on dietary supplementation of DL-methionine have shown significant effects on absorption capacity in the small intestine, suggesting potential applications in improving amino acid absorption and utilization .
Key findings include:
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DL-methionine supplementation increases the efficiency of both L-methionine and D-methionine absorption at physiologically relevant concentrations
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Induction of an Na⁺-dependent transport system with preference for L-methionine in the mid-jejunum
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Absorptive fluxes of both methionine isomers increased from duodenum to ileum by a factor of approximately 2-5.5
Quantitative Transport Data
Experimental data has demonstrated significant differences in methionine absorption based on dietary supplementation:
Intestinal Region | DL-Met Supplemented Diet (l-Met flux) | DL-HMTBA Supplemented Diet (l-Met flux) | DL-Met Supplemented Diet (d-Met flux) | DL-HMTBA Supplemented Diet (d-Met flux) |
---|---|---|---|---|
Duodenum | 0.50 nmol·cm⁻²·h⁻¹ | 0.28 nmol·cm⁻²·h⁻¹ | 0.62 nmol·cm⁻²·h⁻¹ | 0.34 nmol·cm⁻²·h⁻¹ |
Jejunum | 2.07 nmol·cm⁻²·h⁻¹ | 0.76 nmol·cm⁻²·h⁻¹ | 1.41 nmol·cm⁻²·h⁻¹ | 0.58 nmol·cm⁻²·h⁻¹ |
Ileum | 3.86 nmol·cm⁻²·h⁻¹ | 1.08 nmol·cm⁻²·h⁻¹ | 1.19 nmol·cm⁻²·h⁻¹ | 0.64 nmol·cm⁻²·h⁻¹ |
Table 4: Absorption rates of methionine isomers along the intestinal tract based on dietary supplementation
Chemical Reactivity and Modifications
Reaction Patterns
DL-Methionine beta-naphthylamide hydrochloride can undergo various chemical reactions that exploit different functional groups within its structure:
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Oxidation Reactions: The sulfur atom in the methionine portion is susceptible to oxidation by agents such as hydrogen peroxide or potassium permanganate, forming sulfoxides or sulfones .
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Reduction Reactions: The compound can undergo reduction by agents like sodium borohydride, potentially affecting the amide bond or other reducible groups .
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Substitution Reactions: Nucleophilic substitution can occur at various sites, allowing for structural modifications and the development of derivative compounds .
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Enzymatic Hydrolysis: The amide bond can be hydrolyzed by aminopeptidases, releasing beta-naphthylamine which can be detected through coupling reactions .
Stability Considerations
The hydrochloride salt form of DL-Methionine beta-naphthylamide offers several advantages over the free base:
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Greater stability during storage
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Improved solubility in aqueous solutions
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Enhanced shelf life
This improved stability and solubility make the hydrochloride salt particularly valuable for research applications, especially in biochemical and enzymatic studies .
Future Research Directions
Based on the current understanding of DL-Methionine beta-naphthylamide hydrochloride and related compounds, several promising research directions emerge:
Challenges and Limitations
Despite its research value, several challenges exist in the study and application of DL-Methionine beta-naphthylamide hydrochloride:
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Limited standardization of analytical protocols across research groups
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Potential variability in enzymatic responses between different biological systems
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Need for improved understanding of structure-activity relationships
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Limited information on long-term stability under various storage conditions
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